1-Chloroisoquinoline-5-carbaldehyde
Overview
Description
1-Chloroisoquinoline-5-carbaldehyde is an organic compound characterized by its yellow powdery appearance and strong odor. It has been used in Mn-catalyzed cross-coupling with aryl- and alkylmagnesium halides, and in Pd-catalyzed cross-coupling with heteroaryl boronic acids and esters .
Molecular Structure Analysis
The molecular formula of this compound is C10H6ClNO . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.Chemical Reactions Analysis
This compound has been used in various chemical reactions. For instance, it has been used in a Mn-catalyzed cross-coupling with aryl- and alkylmagnesium halides .Scientific Research Applications
Synthesis and Chemical Properties
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs have been highlighted, covering the synthesis of quinoline ring systems and the construction of fused or binary quinoline-cord heterocyclic systems. These compounds serve as key intermediates in the synthesis of biologically important compounds, demonstrating their synthetic and chemical versatility (Hamama et al., 2018).
Biological Evaluations
Quinoline derivatives have been studied for their corrosion inhibition properties on metal surfaces, showing excellent inhibitory effects. Their adsorption follows the Langmuir adsorption model, highlighting their potential in protecting metals against dissolution (Lgaz et al., 2017). Furthermore, these derivatives exhibit significant radical scavenging activity, underlining their antioxidant potential (Subashini et al., 2010).
Antimicrobial and Antitumor Activities
Several studies have synthesized quinoline derivatives and evaluated their antibacterial, antioxidant, and molecular docking analyses, discovering potent activity against both Gram-positive and Gram-negative bacteria. These findings demonstrate the therapeutic potential of these compounds as lead molecules in developing novel antimicrobial agents (Zeleke et al., 2020). Additionally, novel functionalized 1,8-naphthyridine derivatives derived from 2-chloroquinoline-3-carbaldehyde have shown high antiproliferative properties against cancer cells, highlighting their significance in cancer research (Fu et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
1-chloroisoquinoline-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10-9-3-1-2-7(6-13)8(9)4-5-12-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHGEXPKAZNZJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=C(C2=C1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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